Helexin C

Ion Transport Membrane Biophysics Mitochondrial Research

Helexin C, chemically equivalent to Nigericin sodium salt (CAS 28643-80-3), is a polyether ionophore antibiotic isolated from Streptomyces hygroscopicus. This compound functions as an H⁺, K⁺, and Pb²⁺ ionophore and is widely recognized as a potent activator of the NLRP3 inflammasome.

Molecular Formula C40H67NaO11
Molecular Weight 746.9 g/mol
Cat. No. B15603838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHelexin C
Molecular FormulaC40H67NaO11
Molecular Weight746.9 g/mol
Structural Identifiers
InChIInChI=1S/C40H68O11.Na/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34;/h21-35,41,44H,11-20H2,1-10H3,(H,42,43);/q;+1/p-1/t21-,22-,23-,24+,25+,26+,27+,28+,29+,30+,31+,32?,33?,34-,35?,37-,38-,39-,40+;/m0./s1
InChIKeyMOYOTUKECQMGHE-NTQCAYBPSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Helexin C (Nigericin Sodium) Procurement Guide: Polyether Ionophore with Differentiated Cation Selectivity and NLRP3 Activation


Helexin C, chemically equivalent to Nigericin sodium salt (CAS 28643-80-3), is a polyether ionophore antibiotic isolated from Streptomyces hygroscopicus [1]. This compound functions as an H⁺, K⁺, and Pb²⁺ ionophore and is widely recognized as a potent activator of the NLRP3 inflammasome . Distinct from other in-class ionophores such as monensin or salinomycin, Helexin C exhibits a unique inverted selectivity for potassium over sodium (K⁺/Na⁺ ≈ 25:1), which directly informs its specific utility in mitochondrial research, immunological assays, and antiparasitic studies [1]. The compound is commercially available as the sodium salt with a molecular weight of 746.94 g/mol [2].

Helexin C vs. Alternative Ionophores: Why Monensin or Salinomycin Cannot Substitute in Specific Assays


While Helexin C (Nigericin), Monensin, and Salinomycin all belong to the polyether ionophore class, they exhibit fundamentally divergent ion transport profiles and biological potencies. Generic substitution fails due to critical differences in cation selectivity: Helexin C preferentially transports K⁺ over Na⁺, whereas Monensin exhibits the inverse preference (Na⁺ > K⁺) [1]. Furthermore, comparative antiparasitic screening reveals that Salinomycin is significantly less potent (IC₅₀ > 4 μM) against Leishmania promastigotes compared to Helexin C and Monensin (IC₅₀ < 1 μM), rendering Salinomycin an unsuitable substitute for leishmanicidal research [2]. These distinct pharmacodynamic fingerprints necessitate compound-specific selection based on experimental requirements for ion flux manipulation or target potency.

Helexin C Quantitative Differentiation Data: Head-to-Head Performance Against Monensin, Salinomycin, and Lasalocid A


Helexin C vs. Monensin: Inverted Potassium/Sodium Selectivity Ratio of 25:1 in Lipid Bilayer Systems

Helexin C (Nigericin) exhibits a high selectivity for potassium over sodium (K⁺/Na⁺ = 25 ± 4), whereas Monensin shows the inverse preference, selectively transporting sodium over potassium (Na⁺/K⁺ = 16 ± 4) [1]. This quantitative divergence confirms that Helexin C acts primarily as a K⁺/H⁺ antiporter, while Monensin functions as a Na⁺/H⁺ antiporter under identical experimental conditions [1].

Ion Transport Membrane Biophysics Mitochondrial Research

Helexin C Demonstrates Superior Pb²⁺ Transport Activity and Selectivity Relative to Monensin and Ionomycin

In direct comparative transport assays, Helexin C (Nigericin) was highly effective as an ionophore for Pb²⁺, while showing negligible transport activity for other divalent cations including Cu²⁺, Zn²⁺, Cd²⁺, Ca²⁺, and Mg²⁺ [1]. The selectivity of Helexin C for Pb²⁺ exceeded that of both ionomycin and monensin, a property attributed to the higher stability of the Nigericin-Pb²⁺ complex [1].

Lead Toxicology Heavy Metal Chelation Ion Transport

Helexin C and Monensin Exhibit Comparable Anti-Leishmania Potency (IC₅₀ < 1 μM), Significantly Outperforming Salinomycin (IC₅₀ > 4 μM)

In a comparative study of three monovalent ionophores against Leishmania promastigotes, both Helexin C (Nigericin) and Monensin exhibited strong leishmanicidal activity with IC₅₀ values below 1 μM, whereas Salinomycin was substantially less potent, with IC₅₀ values exceeding 4 μM [1]. Against L. infantum amastigotes within human THP-1 macrophages, Helexin C demonstrated an IC₅₀ ranging from 1.67 to 1.93 μM [1].

Antiparasitic Leishmaniasis Drug Repurposing

Helexin C Activates NLRP3 Inflammasome with EC₅₀ of 0.006 μM in HIV-1 Antiviral Assay

Helexin C (Nigericin sodium salt) is a validated NLRP3 inflammasome activator that induces pro-inflammatory and immunostimulatory processes . In human H9 cells infected with HIV-1 RF, Helexin C exhibited antiviral activity with an EC₅₀ of 0.006 μM, while the cytotoxic concentration (IC₅₀) against uninfected H9 cells was 0.14 μM, yielding a therapeutic index of approximately 23 . This sub-nanomolar EC₅₀ establishes a benchmark for NLRP3 activation potency.

Immunology Inflammasome NLRP3 Antiviral

Helexin C Exhibits Differential Cancer Cell Line Sensitivity: S18 NPC Cells (IC₅₀ = 2.03 μM) vs. S26 NPC Cells (IC₅₀ = 4.77 μM)

Helexin C (Nigericin) demonstrates selective cytotoxicity against nasopharyngeal carcinoma (NPC) cancer stem cell populations. In vitro assays show higher toxicity against S18 NPC cells (IC₅₀ = 2.03 ± 0.55 μM) compared to S26 NPC cells (IC₅₀ = 4.77 ± 2.35 μM), indicating differential sensitivity between NPC cell subpopulations [1]. Additionally, Helexin C exhibits toxicity against colorectal cancer cell lines HT29 and SW116, with IC₅₀ values of 12.92 ± 0.25 μM and 15.86 ± 0.18 μM, respectively [1].

Cancer Stem Cells Nasopharyngeal Carcinoma Cytotoxicity

Helexin C Optimal Procurement and Application Scenarios Based on Differentiated Ionophore Performance


Mitochondrial Membrane Potential Dissipation Requiring K⁺-Selective, Electroneutral Transport

For experiments requiring the specific conversion of mitochondrial ΔpH into Δψ via K⁺/H⁺ antiport, Helexin C is the scientifically validated choice. As demonstrated by its K⁺/Na⁺ selectivity ratio of 25:1, Helexin C acts as an electroneutral K⁺/H⁺ exchanger, whereas Monensin (Na⁺/K⁺ selectivity 16:1) introduces confounding Na⁺ flux [1]. This distinction is critical for studies of mitochondrial uncoupling, bile acid-mediated mitochondrial effects, and respiratory control assays where K⁺-specific ion manipulation is required [2].

NLRP3 Inflammasome Activation as a Positive Control or Mechanistic Probe in Immunology

Helexin C is the established standard agonist for NLRP3 inflammasome activation in immunological research. With a validated EC₅₀ of 0.006 μM in cellular antiviral assays, it provides a reliable, low-concentration positive control for experiments assessing inflammasome assembly, caspase-1 activation, and IL-1β secretion . Researchers evaluating novel NLRP3 inhibitors routinely employ Helexin C as the activating stimulus, making it an essential procurement item for inflammasome biology laboratories.

Lead (Pb²⁺) Transport and Heavy Metal Toxicology Mechanistic Studies

Helexin C is uniquely suited for investigations of Pb²⁺ transport across biological membranes. Unlike Monensin or Ionomycin, Helexin C transports Pb²⁺ with high efficiency and selectivity while exhibiting negligible activity toward physiological divalent cations such as Ca²⁺ and Mg²⁺ [3]. This selectivity profile makes Helexin C the preferred ionophore for probing Pb²⁺ intoxication mechanisms, evaluating Pb²⁺ chelation strategies, and studying heavy metal ionophore pharmacology without interference from Ca²⁺ or Mg²⁺ flux.

Leishmania spp. Antiparasitic Drug Screening and Repurposing Research

For in vitro leishmanicidal assays against Leishmania infantum, L. tropica, or L. braziliensis promastigotes, both Helexin C and Monensin are suitable ionophore candidates, demonstrating potent activity (IC₅₀ < 1 μM) that significantly exceeds Salinomycin (IC₅₀ > 4 μM) [4]. However, Helexin C may be preferred when concurrent NLRP3-related immunomodulatory readouts are desired, or when K⁺-selective ionophore effects are mechanistically relevant to the experimental question.

Technical Documentation Hub

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